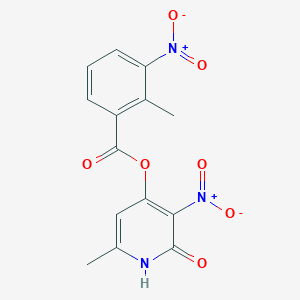

![molecular formula C14H15N3O3S B6500925 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide CAS No. 869346-87-2](/img/structure/B6500925.png)

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide” is a complex organic molecule. It contains a benzodioxole unit, which is a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . It also contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis of methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate was achieved through silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy . The structure of the compound can be further confirmed using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the compound 1-(1,3-Benzodioxol-5-yl)-2-butanone has been used in various chemical reactions . More specific information about the chemical reactions of “this compound” could not be found in the available resources.作用機序

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

The compound acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 .

Biochemical Pathways

The inhibition of COX enzymes affects the prostaglandin biosynthesis pathway . Prostaglandin H2, the main component in the formation of other prostaglandins such as thromboxane and prostacyclin, plays important roles in different biological responses . Therefore, the inhibition of this pathway can have significant downstream effects.

Result of Action

The compound’s action results in the inhibition of prostaglandin biosynthesis , leading to a decrease in the production of prostaglandins . This can have various effects at the molecular and cellular levels, depending on the specific roles of these prostaglandins. For instance, in cancer cells, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, users are advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling 2-BENZO[1,3]DIOXOL-5-YL-PROPIONIC ACID METHYL ESTER .

将来の方向性

The future directions for the research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The potential applications of these compounds in the pharmaceutical industry, particularly as anticancer agents, make them a promising area for future research.

特性

IUPAC Name |

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-15-13(18)8-21-14-16-4-5-17(14)7-10-2-3-11-12(6-10)20-9-19-11/h2-6H,7-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCXTQMYLQJWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B6500842.png)

![N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide](/img/structure/B6500848.png)

![N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide](/img/structure/B6500855.png)

![2-{[1,1'-biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6500863.png)

![2-difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide](/img/structure/B6500865.png)

![N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-2-sulfonamide](/img/structure/B6500876.png)

![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)

![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)

![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)